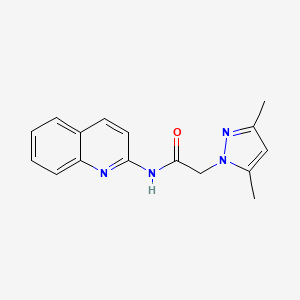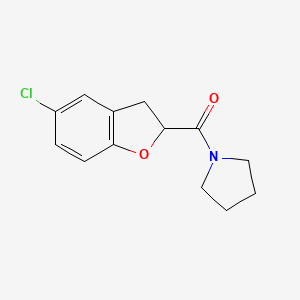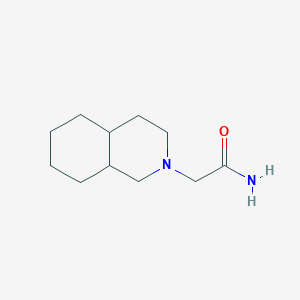
2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide, also known as Octahydroisoquinoline-2-carboxamide, is an organic compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound may act by modulating the activity of ion channels involved in pain transmission.
Biochemical and Physiological Effects:
Studies have found that 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide has a range of biochemical and physiological effects. For example, the compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound has been found to modulate the activity of ion channels involved in pain transmission. These effects make 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide a potential candidate for the treatment of inflammatory diseases and pain.
実験室実験の利点と制限
One advantage of using 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, the compound has been found to have a range of biochemical and physiological effects, making it a potentially useful tool for studying various biological processes. However, one limitation of using 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide in lab experiments is that its mechanism of action is not fully understood. Additionally, the compound may have off-target effects that could complicate its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide. One direction is to further investigate the compound's mechanism of action. This could involve identifying the specific ion channels and signaling pathways that are modulated by the compound. Another direction is to explore the compound's potential as a therapeutic agent for various diseases. This could involve testing the compound in animal models of inflammatory diseases and pain. Additionally, future research could focus on developing new synthesis methods for 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide that are more efficient and environmentally friendly.
合成法
There are several methods for synthesizing 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide. One common method involves the reaction of 2-bromoacetamide with octahydroisoquinoline in the presence of a palladium catalyst. Another method involves the reduction of 2-nitroacetamide with hydrogen gas in the presence of a palladium catalyst. Both of these methods have been found to be effective in producing high yields of 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide.
科学的研究の応用
2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide has been studied for its potential applications in scientific research. One area of research has focused on the compound's potential as a therapeutic agent for various diseases. For example, 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, the compound has been found to have analgesic properties, making it a potential candidate for the treatment of pain.
特性
IUPAC Name |
2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-11(14)8-13-6-5-9-3-1-2-4-10(9)7-13/h9-10H,1-8H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKFUKODIJEUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CCC2C1)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)
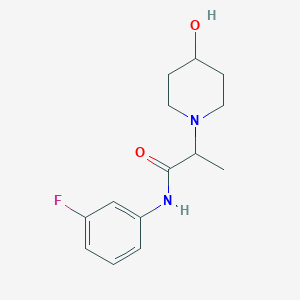
![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
![N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7516248.png)
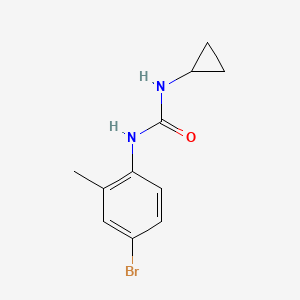

![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)


![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)


